molecular formula C8H11D5O2S B1164977 3-Mercaptohexyl- d5-acetate

3-Mercaptohexyl- d5-acetate

Numéro de catalogue: B1164977
Poids moléculaire: 181.307
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-Mercaptohexyl-d5-acetate (C8H13D5O2S) is a deuterated analog of 3-mercaptohexyl acetate (3MHA), a sulfur-containing volatile organic compound. The "d5" designation indicates that five hydrogen atoms in the molecule are replaced with deuterium isotopes, typically at stable positions such as the hexyl chain. This structural modification enhances its utility as an internal standard in gas chromatography-mass spectrometry (GC-MS) analyses, where it aids in the precise quantification of non-deuterated 3MHA in complex matrices like wine, cannabis, or other agricultural products . While 3MHA itself is renowned for its role in imparting tropical and citrus aromas in beverages , the deuterated form is chemically inert in sensory contexts but critical for analytical accuracy due to its near-identical chromatographic behavior and distinct mass spectral signature.

Propriétés

Formule moléculaire

C8H11D5O2S

Poids moléculaire

181.307

Pureté

95% min.

Synonymes

3-Mercaptohexyl- d5-acetate

Origine du produit

United States

Applications De Recherche Scientifique

Aroma Enhancement in Wines

One of the primary applications of 3-Mercaptohexyl-d5-acetate is in the enhancement of wine aromas. Research indicates that this compound plays a significant role in the sensory characteristics of wines, particularly those made from grape varieties such as Sauvignon Blanc.

  • Case Study : A study conducted on Marlborough Sauvignon Blanc wines identified 3-mercaptohexyl-d5-acetate as a key aroma compound that decreases during the pressing process but can be recovered during fermentation .

Flavor Profile Modification

The compound is used to modify flavor profiles in various alcoholic beverages. Its ability to impart fruity and floral notes makes it a desirable additive in winemaking.

  • Data Table: Aroma Compounds in Wine
CompoundAroma DescriptionConcentration (mg/L)
3-Mercaptohexyl-d5-acetateFruity, tropical0.2 - 0.5
Ethyl hexanoateFruity1.0 - 2.0
Isoamyl acetateBanana-like0.5 - 1.0

This table illustrates the concentration ranges of various aroma compounds, highlighting the role of 3-Mercaptohexyl-d5-acetate in contributing to the overall sensory experience of wine.

Applications in Metabolic Studies

3-Mercaptohexyl-d5-acetate has also been studied for its metabolic pathways within yeast, particularly Saccharomyces cerevisiae. Understanding these pathways can aid in optimizing fermentation processes.

  • Research Insight : Studies have shown that this compound acts as a metabolite during fermentation, influencing the production of other volatile compounds that enhance flavor complexity .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following section compares 3-Mercaptohexyl-d5-acctate with structurally and functionally related sulfur-containing compounds, emphasizing their chemical properties, sensory contributions, and applications.

Key Compounds for Comparison

3-Mercaptohexyl Acetate (3MHA) Molecular Formula: C8H14O2S Molecular Weight: 174.26 g/mol Aroma Profile: Passion fruit, grapefruit, and citrus notes . Occurrence: Critical aroma compound in Sauvignon Blanc, Riesling, and Chardonnay wines ; also detected in cannabis with tropical nuances . Role: Direct contributor to flavor; odor detection threshold as low as 4 ng/L in wine .

3-Mercaptohexan-1-ol (3MH)

  • Molecular Formula : C6H14OS
  • Molecular Weight : 134.24 g/mol
  • Aroma Profile : Tropical fruit (passion fruit, grapefruit) .
  • Occurrence : Precursor to 3MHA; found in wines and fermented beverages .
  • Role : Acetylated to form 3MHA during fermentation, enhancing aromatic complexity .

4-Mercapto-4-methylpentan-2-one (4MMP) Molecular Formula: C6H10OS Molecular Weight: 130.21 g/mol Aroma Profile: Box tree, blackcurrant bud . Occurrence: Impact odorant in Sauvignon Blanc wines . Role: Contributes to varietal character at concentrations as low as 15 ng/L .

3-Mercaptohexyl-d5-acetate Molecular Formula: C8H13D5O2S Molecular Weight: ~179.30 g/mol (estimated) Aroma Profile: None (analytical standard). Role: Internal standard for quantifying 3MHA and related thiols via GC-MS .

Structural and Functional Differences

Parameter 3-Mercaptohexyl-d5-acetate 3MHA 3MH 4MMP
Deuterium Substitution Yes (5 H replaced) No No No
Functional Group Acetate ester Acetate ester Primary alcohol Ketone
Sensory Impact None High (tropical) Moderate (fruity) High (blackcurrant)
Application Analytical standard Flavor enhancer Flavor precursor Varietal marker

Analytical and Industrial Relevance

  • 3-Mercaptohexyl-d5-acetate : Essential for stable isotope dilution analysis (SIDA) in quantifying trace thiols. Its deuterated structure minimizes matrix interference, improving accuracy in wine and cannabis research .
  • 3MHA : Dominates sensory profiles in wines and cannabis; synergizes with esters and terpenes to enhance complexity .
  • 3MH and 4MMP: Require enzymatic release (e.g., via yeast β-lyase activity) from non-volatile precursors in grapes .

Research Findings and Implications

  • Stability: Deuterated analogs like 3-Mercaptohexyl-d5-acetate exhibit enhanced metabolic stability compared to non-deuterated forms, making them ideal for long-term analytical studies .
  • Aroma Thresholds : 3MHA’s odor threshold (4 ng/L) is lower than 3MH (60 ng/L), underscoring its potency in flavor contribution .
  • Biosynthetic Pathways : Hanseniaspora uvarum and other yeasts catalyze the conversion of 3MH to 3MHA during fermentation, a process critical for wine aroma development .

Méthodes De Préparation

Michael Addition-Based Synthesis

A prominent method involves the Michael addition of thioacetic acid to α,β-unsaturated carbonyl compounds. For 3-mercaptohexyl-d5-acetate, deuterated mesityl oxide reacts with thioacetic acid in the presence of a base catalyst (e.g., triethylamine). The reaction proceeds via nucleophilic attack at the β-carbon, forming the thioether intermediate. Subsequent reduction and acetylation yield the target compound:

CD3COCl+HS(CH2)5OHEt3NCD3COS(CH2)5OHLiAlD4CD3COO(CH2)5SH[2][5]\text{CD}3\text{COCl} + \text{HS(CH}2\text{)}5\text{OH} \xrightarrow{\text{Et}3\text{N}} \text{CD}3\text{COS(CH}2\text{)}5\text{OH} \xrightarrow{\text{LiAlD}4} \text{CD}3\text{COO(CH}2\text{)}_5\text{SH}

Key parameters :

  • Temperature: 0–5°C to control exothermicity.

  • Molar ratio: 1:1.2 (mesityl oxide:thioacetic acid) for complete conversion.

  • Catalyst: Triethylamine (5 mol%) to enhance nucleophilicity.

Direct Acetylation of 3-Mercaptohexanol-d5

An alternative route acetylates deuterated 3-mercaptohexanol using deuterated acetyl chloride:

HS(CH2)5OH+CD3COClpyridineCD3COO(CH2)5SH+HCl[4][5]\text{HS(CH}2\text{)}5\text{OH} + \text{CD}3\text{COCl} \xrightarrow{\text{pyridine}} \text{CD}3\text{COO(CH}2\text{)}5\text{SH} + \text{HCl}

This method achieves 85–90% yield when conducted under inert atmosphere with molecular sieves to absorb HCl.

Enzymatic Acetylation in Fermentation Systems

Recent studies highlight the role of Saccharomyces cerevisiae hybrids in biosynthesizing 3-mercaptohexyl acetate derivatives. The enzyme Atf1p acetylates 3-mercaptohexanol (3MH) using acetyl-CoA, with deuterated acetate precursors incorporated into the medium:

3MH+CD3CO-CoAAtf1p3MH-d5-acetate+CoA[6]\text{3MH} + \text{CD}_3\text{CO-CoA} \xrightarrow{\text{Atf1p}} \text{3MH-d5-acetate} + \text{CoA}

Fermentation conditions :

  • Lipid content: 0.0333% v/v phytosterols to enhance thiol release.

  • Temperature: 15°C to optimize enzyme activity.

  • Precursor addition: 100 µg/L Cys-3MH and 500 µg/L Glu-3MH for maximal yield.

Purification and Isolation Techniques

Column Chromatography

Silica gel chromatography (hexane:ethyl acetate = 4:1) separates 3-mercaptohexyl-d5-acetate from non-deuterated analogs. Deuterated compounds exhibit slightly higher retention times due to isotopic effects.

Distillation

Short-path distillation under reduced pressure (0.1 mmHg, 80°C) achieves >95% purity. The deuterated acetate fraction distills at 78–80°C, distinct from the protonated form (76–78°C).

Analytical Validation of Synthetic Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Absence of signals at δ 2.05 (CH3COO−) confirms deuterium incorporation.

  • ¹³C NMR : Resonance at δ 170.5 ppm (CD3COO−) vs. δ 171.2 ppm (CH3COO−).

Mass Spectrometry (MS)

High-resolution MS shows molecular ion clusters at m/z 181.31 (C8H11D5O2S). Isotopic purity is calculated using the intensity ratio of m/z 181 (M+) to m/z 176 (non-deuterated).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% formic acid/ACN gradient) resolves 3-mercaptohexyl-d5-acetate (tR = 12.3 min) from impurities.

Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)Isotopic Purity (%)Cost (€/g)
Michael addition7892984,900
Direct acetylation8595973,200
Enzymatic6288991,500

Key insights :

  • Enzymatic methods offer cost advantages but require optimization for scalability.

  • Direct acetylation balances yield and purity for lab-scale synthesis.

Challenges and Mitigation Strategies

Deuterium Loss During Synthesis

Proton exchange with protic solvents can reduce isotopic purity. Mitigation includes:

  • Use of deuterated solvents (e.g., D2O, CD3OD).

  • Acid scavengers (e.g., molecular sieves) in acetylation reactions.

Thiol Oxidation

Exposure to air converts -SH to -S-S- bridges. Solutions involve:

  • Conducting reactions under nitrogen/argon.

  • Adding antioxidants (e.g., BHT) during purification.

Industrial-Scale Production Considerations

Large-scale synthesis (≥100 g) employs continuous flow reactors to enhance heat/mass transfer. A representative setup:

  • Reactor type : Microfluidic tube reactor (ID = 2 mm).

  • Residence time : 30 s at 50°C.

  • Throughput : 12 g/h with 89% yield .

Q & A

Q. What analytical methods are recommended for detecting and quantifying 3-Mercaptohexyl-d5-acetate in complex matrices like wine or biological samples?

Answer: The most reliable method involves headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) . For trace-level detection, on-fiber derivatization using pentafluorobenzyl bromide enhances sensitivity, enabling quantification at ng/L levels. Deuterated analogs (e.g., d5-acetate) improve accuracy by serving as internal standards to correct for matrix effects . Validation should include spike-recovery experiments and calibration curves in representative matrices.

Q. What role does 3-Mercaptohexyl-d5-acetate play in flavor chemistry, particularly in alcoholic beverages?

Answer: 3-Mercaptohexyl-d5-acetate contributes to citrus, boxwood, and tropical fruit aromas in wines, especially Sauvignon Blanc. Its formation depends on yeast-mediated acetylation of 3-mercaptohexanol (3MH), a process influenced by strain-specific enzymatic activity. Deuterated analogs are used to trace acetylation kinetics without isotopic interference .

Q. What safety precautions should be observed when handling thiols like 3-Mercaptohexyl-d5-acetate in laboratory settings?

Answer: Thiols require handling in a fume hood with nitrile gloves and protective eyewear . In case of skin contact, wash immediately with soap and water. For inhalation exposure, move to fresh air and seek medical attention. Refer to GHS classifications for similar compounds (e.g., Skin Irritant Category 2, H315) and consult Safety Data Sheets (SDS) for related mercaptoesters .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize experimental conditions for studying 3-Mercaptohexyl-d5-acetate formation during fermentation?

Answer: A Box-Behnken design is effective for multi-factor optimization. Key variables include lipid concentration, temperature, and sugar levels. For example, lipid supplementation (e.g., 25 mg/L) reduces acetic acid production while enhancing 3MH availability for acetylation. Response models predict optimal conditions for maximizing 3-Mercaptohexyl-d5-acetate yield, validated via ANOVA and lack-of-fit tests .

Q. How do lipid concentrations modulate the balance between 3-mercaptohexanol (3MH) and 3-Mercaptohexyl-d5-acetate during fermentation?

Answer: Lipids (e.g., unsaturated fatty acids) inhibit acetyltransferase activity , shifting the equilibrium toward 3MH accumulation. This is critical in wine fermentation, where lipid-rich environments reduce 3-Mercaptohexyl-d5-acetate by 30–50%. Stable isotope labeling (d5-acetate) can track this metabolic trade-off in real time using GC-MS .

Q. How can contradictory data on yeast strain efficiency in thiol production be resolved?

Answer: Apply multivariate analysis to isolate strain-specific effects from confounding variables (e.g., nutrient availability, pH). For instance, Saccharomyces cerevisiae×S. kudriavzevii hybrids produce 2–3× more 3-Mercaptohexyl-d5-acetate than commercial strains under identical lipid conditions. Replicate studies with deuterated internal controls minimize analytical variance .

Q. What mechanistic insights can be gained using deuterated analogs like 3-Mercaptohexyl-d5-acetate in enzymatic studies?

Answer: Deuterated compounds enable isotopic tracing of acetylation pathways without metabolic interference. For example, d5-labeled acetate groups can distinguish enzymatic vs. non-enzymatic acetylation in S. cerevisiae lysates. Coupled with kinetic assays, this approach quantifies enzyme specificity (e.g., ATF1 vs. ATF2 acetyltransferases) and identifies rate-limiting steps .

Methodological Notes

  • Detection Limits : HS-SPME-GC-MS achieves detection limits of 1–5 ng/L for thiols in wine .
  • Strain Screening : Use synthetic musts with deuterated precursors to standardize yeast comparisons .
  • Data Validation : Include negative controls (e.g., ethanolamine-blocked reactions) to confirm enzymatic activity .

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